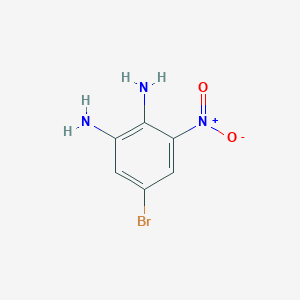

5-Bromo-3-nitrobenzene-1,2-diamine

説明

Contextual Significance of Substituted Benzene-1,2-diamines in Advanced Organic Synthesis

Substituted benzene-1,2-diamines are fundamental building blocks in organic synthesis, primarily due to their ability to undergo condensation reactions with a variety of compounds. doi.org This reactivity makes them invaluable precursors for the synthesis of a wide range of heterocyclic compounds. doi.org

One of the most prominent applications of o-phenylenediamines is in the synthesis of benzimidazoles. mdpi.comijariie.comorgsyn.org These reactions typically involve the condensation of the diamine with aldehydes or carboxylic acids and their derivatives. mdpi.comijariie.com The resulting benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. ijariie.comresearchgate.net

Furthermore, substituted benzene-1,2-diamines are crucial in the synthesis of quinoxalines, which are formed through condensation with 1,2-dicarbonyl compounds. nih.govtsijournals.comsapub.org Quinoxaline (B1680401) derivatives are important in materials science for their applications as dyes, electroluminescent materials, and semiconductors. nih.gov They also exhibit a broad spectrum of biological activities. nih.govsapub.org The versatility of substituted o-phenylenediamines also extends to the synthesis of other heterocyclic systems like benzodiazepines. rsc.org The specific substituents on the benzene (B151609) ring play a critical role in modulating the properties and reactivity of the resulting heterocyclic compounds.

Overview of Research Trajectories for 5-Bromo-3-nitrobenzene-1,2-diamine and Related Structural Motifs

Research involving this compound often focuses on its utility as a starting material for more complex molecules. The presence of three distinct functional groups—two amino groups, a bromine atom, and a nitro group—allows for a variety of chemical transformations.

A key synthetic route to this compound involves the partial reduction of 4-bromo-2,6-dinitroaniline (B1334270). For instance, a reported synthesis involves heating 4-bromo-2,6-dinitroaniline with ammonium (B1175870) sulfide (B99878) in ethanol (B145695) to selectively reduce one of the nitro groups to an amine. chemicalbook.com

The primary research application of this compound is as a precursor in the synthesis of substituted benzimidazoles and other heterocyclic systems. The bromo and nitro substituents are particularly significant as they can be further modified. For example, the bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. This multi-functional nature makes it a valuable intermediate in the generation of compound libraries for drug discovery and materials science.

Recent research has also explored the use of o-phenylenediamine (B120857) derivatives in the development of fluorescent probes for detecting nitric oxide. researchgate.netrsc.org The reaction of the diamine with nitrosating species leads to the formation of a fluorescent benzotriazole (B28993) derivative, a principle that could be extended to substituted analogs like this compound.

Academic Research Perspectives on Halogenated and Nitrated o-Phenylenediamines

From an academic standpoint, the incorporation of halogen and nitro groups onto the o-phenylenediamine scaffold is of great interest due to the electronic and steric effects these groups impart. Halogen atoms, such as bromine, are known to participate in halogen bonding, a non-covalent interaction that can influence the solid-state packing and receptor binding of molecules. mdpi.com Research on halogenated heterocycles derived from o-phenylenediamines has shown that the position and nature of the halogen can significantly affect their biological activity. mdpi.com

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the effects of nitration on the electronic properties and reactivity of o-phenylenediamine. researchcommons.org These studies help in predicting the most reactive sites for further chemical modifications.

The combination of both halogen and nitro groups on the same o-phenylenediamine ring, as in this compound, creates a unique platform for synthetic exploration. The interplay between the electron-donating amino groups and the electron-withdrawing nitro and bromo groups results in a complex reactivity profile that can be exploited for the regioselective synthesis of novel compounds. The synthesis of halogenated heterocyclic ligands from dihalo-benzene-1,2-diamines has been a focus of studies targeting protein kinases, indicating the potential for developing therapeutic agents from such precursors. mdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 84752-20-5 chemicalbook.com |

| Molecular Formula | C₆H₆BrN₃O₂ chemicalbook.com |

| Molecular Weight | 232.03 g/mol chemicalbook.com |

Table 2: Related Compounds and Precursors

| Compound Name | CAS Number | Molecular Formula | Role/Relation |

| 4-Bromo-2,6-dinitroaniline | C₆H₄BrN₃O₄ | Precursor in the synthesis of this compound chemicalbook.com | |

| Benzene-1,2-diamine (o-Phenylenediamine) | 95-54-5 | C₆H₈N₂ | Core structure |

| 1-Bromo-3-nitrobenzene | 585-79-5 scbt.com | C₆H₄BrNO₂ scbt.com | Related substituted benzene |

| 1,3-Dibromo-5-nitrobenzene | 6311-60-0 nih.gov | C₆H₃Br₂NO₂ nih.gov | Related substituted benzene |

| 5-Bromo-1,2-difluoro-3-nitrobenzene | 1261988-16-2 bldpharm.com | C₆H₂BrF₂NO₂ nih.gov | Related substituted benzene |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPCXPVYWUQREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671865 | |

| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84752-20-5 | |

| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Bromo 3 Nitrobenzene 1,2 Diamine

Established and Novel Synthetic Routes

The preparation of 5-bromo-3-nitrobenzene-1,2-diamine relies on carefully designed synthetic sequences that introduce the required functional groups onto the benzene (B151609) ring in a controlled manner.

Multi-Step Synthesis from Precursor Benzene Derivatives

A common and established route to this compound begins with a precursor such as 4-bromo-2,6-dinitroaniline (B1334270). chemicalbook.com This multi-step process involves the selective reduction of one of the two nitro groups. For instance, a mixture of 4-bromo-2,6-dinitroaniline and ammonium (B1175870) sulfide (B99878) in ethanol (B145695) can be heated to selectively reduce one nitro group, yielding this compound. chemicalbook.com The reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. chemicalbook.com

Another general strategy in multi-step synthesis involves the sequential introduction of substituents onto the benzene ring. libretexts.org The order of these reactions is crucial to ensure the correct final arrangement of the functional groups due to their directing effects in electrophilic aromatic substitution. libretexts.orgyoutube.com For example, to synthesize a meta-substituted product like m-bromoaniline from benzene, the synthetic sequence would involve nitration first, followed by bromination, and finally the reduction of the nitro group to an amine. libretexts.org This is because the nitro group is a meta-director, while the amino group is an ortho-, para-director. libretexts.org

Electrophilic Substitution Reactions in Targeted Synthesis

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing functional groups like nitro and bromo groups onto a benzene ring. msu.edu The synthesis of precursors to this compound often involves controlled nitration and bromination reactions. orgsyn.org

For instance, the nitration of a brominated benzene derivative is a key step. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The conditions, particularly temperature, must be carefully controlled to achieve the desired regioselectivity. The nitro group, being strongly electron-withdrawing, generally directs incoming electrophiles to the meta position. libretexts.orgmsu.edu Similarly, bromination can be carried out using reagents like N-bromosuccinimide (NBS) or bromine with a catalyst. orgsyn.org The choice of reagents and reaction conditions influences the selectivity of the bromination. nih.gov

| Reaction Type | Typical Reagents | Electrophile |

| Halogenation | Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | Cl⁺ or Br⁺ |

| Nitration | Concentrated HNO₃ and H₂SO₄ | NO₂⁺ |

| Sulfonation | H₂SO₄ + SO₃ | SO₃H⁺ |

| Friedel-Crafts Alkylation | R-Cl with AlCl₃ catalyst | R⁺ |

| Friedel-Crafts Acylation | RCOCl with AlCl₃ catalyst | RCO⁺ |

| This table summarizes common electrophilic aromatic substitution reactions, the reagents used to generate the electrophile, and the electrophile itself. msu.edu |

Reductive Cleavage Pathways for Nitro-Substituted o-Phenylenediamines

The selective reduction of a nitro group is a critical step in the synthesis of nitro-substituted o-phenylenediamines, including this compound. chemicalbook.comorgsyn.org This transformation is often achieved by using specific reducing agents that can selectively act on one nitro group in the presence of others or other functional groups.

A widely used method is the partial reduction of dinitro compounds. For example, 2,4-dinitroaniline (B165453) can be partially reduced using ammonium sulfide or sodium hydrosulfide (B80085) in an alcohol solution to yield 1,2-diamino-4-nitrobenzene. orgsyn.org The reaction is typically carried out by passing hydrogen sulfide gas through a solution of the dinitro compound in aqueous or alcoholic ammonia. orgsyn.org The progress of the reduction is visually indicated by a color change from yellow to red as the dinitroaniline dissolves. orgsyn.org

Another approach involves the use of metal-based reducing agents. For the synthesis of 5-bromo-3-methylbenzene-1,2-diamine, a related compound, tin(II) chloride dihydrate is used to reduce 4-bromo-2-methyl-6-nitro-phenylamine in ethanol. This reaction proceeds under reflux conditions.

Development of Efficient Synthetic Processes for Scale-Up Production

For industrial applications, the development of efficient, scalable, and environmentally friendly synthetic processes is crucial. google.comlookchem.com This often involves optimizing reaction conditions, using cost-effective and readily available starting materials, and simplifying purification procedures. google.com Patents often disclose production processes aimed at high purity and simple preparation technology. google.com

For example, a patented process for synthesizing 3,5-dibromonitrobenzene, a related compound, involves the bromination of p-nitroaniline followed by an elimination reaction. google.com The process is designed to be convenient, simple, and environmentally friendly, with easily available materials and low equipment investment. google.com Continuous flow processing is also emerging as a sustainable alternative to traditional batch processes for the synthesis of fine chemicals, offering advantages like efficient mass and heat transfer, and easier scalability. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic reactions is key to controlling the outcome and optimizing the process. This is particularly important for reactions involving regioselectivity.

Regioselectivity and Stereoselectivity in Nitration and Bromination Reactions

The regioselectivity of nitration and bromination reactions is governed by the directing effects of the substituents already present on the benzene ring. libretexts.orgmsu.edu Electron-donating groups (EDGs) are typically ortho-, para-directors, while electron-withdrawing groups (EWGs) are meta-directors. libretexts.orgyoutube.com

In the context of synthesizing this compound precursors, the interplay between the directing effects of the bromo, nitro, and amino groups is critical. For instance, in the nitration of a substituted benzene, the position of the incoming nitro group is determined by the existing substituents. libretexts.org A nitro group will direct a subsequent electrophile to the meta position. libretexts.orgmsu.edu Conversely, an amino group is a strong ortho-, para-director. The order of introducing these groups is therefore a key strategic decision in the synthesis. libretexts.orgyoutube.com

Influence of Electronic and Steric Effects of Substituents on Reaction Pathways

The regioselective synthesis of this compound from 4-Bromo-2,6-dinitroaniline is a clear demonstration of the directing influence of substituents in aromatic chemistry. The outcome of the reaction—the selective reduction of one specific nitro group—is governed by the interplay of electronic and steric effects exerted by the bromine atom and the existing amino group on the precursor molecule.

Electronic Effects: Both the nitro group (-NO₂) and the bromine atom (-Br) are electron-withdrawing groups through the inductive effect (-I), deactivating the benzene ring towards electrophilic attack. However, they have opposing resonance effects. The nitro group is strongly deactivating via resonance (-R effect), while bromine is weakly activating via resonance (+R effect) due to its lone pairs. The amino group (-NH₂) is a strong electron-donating group (+R effect).

In the context of the reduction of 4-Bromo-2,6-dinitroaniline, the electronic environment around each nitro group is different. The selective reduction of the nitro group at the C6 position is favored. This selectivity arises because the electron density at the two nitro groups is not identical, leading to differential reactivity towards the nucleophilic attack of the reducing agent (e.g., the hydrosulfide ion from ammonium sulfide).

Steric Effects: Steric hindrance also plays a crucial role. The bromine atom is significantly larger than a hydrogen atom. In 4-Bromo-2,6-dinitroaniline, the nitro group at C6 is positioned between the amino group at C1 and the bromo group at C4. The other nitro group, at C2, is adjacent only to the amino group at C1. The proximity of the bulky bromine atom to the C6-nitro group could sterically hinder the approach of the reducing agent, yet selective reduction occurs at this position. This suggests that electronic effects, potentially involving stabilization of a reaction intermediate, are the predominant controlling factor over steric hindrance in this specific transformation. rsc.org

The following table summarizes the characteristics of the substituents on the precursor molecule.

| Substituent | Position on Precursor | Electronic Effect (Inductive, I) | Electronic Effect (Resonance, R) | Steric Effect (Size) |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | -I (Weak) | +R (Strong) | Moderate |

| Nitro (-NO₂) | C2 | -I (Strong) | -R (Strong) | Moderate |

| Bromo (-Br) | C4 | -I (Moderate) | +R (Weak) | Large |

| Nitro (-NO₂) | C6 | -I (Strong) | -R (Strong) | Moderate |

Catalytic Systems in Diamine Synthesis

The synthesis of aromatic diamines, including substituted ones like this compound, relies heavily on the reduction of nitroaromatic compounds. A variety of catalytic and stoichiometric systems have been developed to achieve this transformation with high efficiency and selectivity.

Stoichiometric Reductants: Classical methods often employ stoichiometric amounts of reducing metals in acidic media. The Béchamp reduction, using iron filings and hydrochloric acid, was a foundational industrial process for converting nitroarenes to anilines. nih.gov For more sensitive substrates or to achieve partial reduction, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a common laboratory-scale reagent. mdpi.com As seen in the synthesis of the title compound, reagents like sodium hydrosulfide or ammonium sulfide are particularly useful for the chemoselective reduction of one nitro group in a polynitrated aromatic compound. chemicalbook.comorgsyn.org

Catalytic Hydrogenation: Modern synthetic chemistry largely favors catalytic methods due to higher efficiency, milder reaction conditions, and reduced waste. Catalytic hydrogenation is the most widespread of these methods. This involves reacting the nitroaromatic compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Heterogeneous Catalysts: These are catalysts that exist in a different phase from the reactants, simplifying their removal after the reaction. Common examples include:

Palladium on Carbon (Pd/C): Highly effective and widely used for the reduction of a broad range of nitro compounds. sci-hub.st

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A powerful catalyst, often used when other catalysts are ineffective.

Raney Nickel (Raney-Ni): A cost-effective alternative, though sometimes requiring higher temperatures and pressures.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While less common for simple nitro reductions, systems using water-soluble iron or rhodium complexes have been developed for specific applications, offering unique selectivity. sci-hub.st

Catalytic Transfer Hydrogenation (CTH): This method avoids the need for high-pressure hydrogen gas. Instead, a hydrogen donor molecule is used in the presence of a catalyst. Common hydrogen donors include hydrazine (B178648) (N₂H₄), formic acid (HCOOH), and sodium borohydride (B1222165) (NaBH₄), typically with Pd/C as the catalyst. nih.gov This technique is particularly advantageous for laboratory-scale synthesis due to its operational simplicity and enhanced safety.

The table below provides an overview of common catalytic systems used in the synthesis of aromatic amines from nitro compounds.

| System Type | Catalyst/Reagent | Hydrogen Source | Key Features | Reference |

|---|---|---|---|---|

| Stoichiometric | Fe / HCl | From acid | Classic industrial method; harsh conditions. | nih.gov |

| Stoichiometric | SnCl₂ / HCl | From acid | Common lab method; effective but produces tin waste. | mdpi.com |

| Stoichiometric | (NH₄)₂S or NaSH | - | Selective for partial reduction of dinitro compounds (Zinin reduction). | chemicalbook.comorgsyn.org |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney-Ni | H₂ Gas | Highly efficient, clean; requires pressure equipment. | sci-hub.st |

| Catalytic Transfer Hydrogenation | Pd/C | Hydrazine, Formic Acid, NaBH₄ | Avoids H₂ gas; good for lab scale; excellent functional group tolerance. | nih.gov |

| Homogeneous Catalysis | Fe or Rh complexes | H₂ Gas | High selectivity; often used in aqueous biphasic systems. | sci-hub.st |

Chemical Reactivity and Transformation Studies of 5 Bromo 3 Nitrobenzene 1,2 Diamine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov In 5-bromo-3-nitrobenzene-1,2-diamine, the nitro group, a strong electron-withdrawing group, significantly activates the benzene (B151609) ring towards nucleophilic attack. nih.gov This effect is most pronounced at the ortho and para positions relative to the nitro group. stackexchange.com Consequently, the bromine atom in the 5-position is susceptible to displacement by various nucleophiles.

The general mechanism for SNAr reactions proceeds in two steps: the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. nih.gov The presence of the nitro group helps to stabilize the negative charge in the Meisenheimer intermediate through resonance, thereby facilitating the reaction. nih.govstackexchange.com

Studies on related bromo-nitroaromatic compounds have shown that they readily undergo SNAr reactions. For instance, 9-nitro-3-bromobenzanthrone undergoes nucleophilic substitution of the bromine atom with secondary cyclic amines, a reaction that is enhanced by the presence of the nitro group. nih.gov Similarly, 5-bromo-1,2,3-triazines react with phenols in a concerted SNAr reaction. quora.com While specific studies on this compound are not extensively detailed in the provided results, the principles of SNAr in activated systems suggest its bromine atom can be replaced by various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted 3-nitrobenzene-1,2-diamine (B188712) derivatives.

Reactions at Amine and Nitro Functional Groups

The amine and nitro moieties on the this compound ring are also reactive centers, undergoing oxidation and reduction reactions, respectively.

Oxidation Reactions of Amine Moieties

The two amino groups of this compound can be susceptible to oxidation. The oxidation of o-phenylenediamines can lead to the formation of various products, including phenazine (B1670421) derivatives. rsc.org The specific outcome of the oxidation often depends on the oxidant used and the reaction conditions. For instance, the oxidation of o-phenylenediamine (B120857) (OPD) can be catalyzed by gold nanoparticles, leading to the formation of 2,3-diaminophenazine (DAP) and polymerized OPD. mdpi.comacs.org The reaction kinetics can be monitored using techniques like surface-enhanced Raman spectroscopy (SERS). mdpi.com

While direct oxidation studies on this compound are not explicitly detailed, the general reactivity of o-phenylenediamines suggests that its amino groups can be oxidized. rsc.orgmdpi.com The presence of the electron-withdrawing nitro group and the bromine atom may influence the ease of oxidation and the nature of the resulting products.

Reduction of Nitro Groups to Amino Groups

The nitro group of this compound can be readily reduced to an amino group, a common and important transformation in organic synthesis. acs.org This reduction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.comyoutube.com Common reagents include metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid. masterorganicchemistry.comyoutube.com Another widely used method is catalytic hydrogenation using catalysts like palladium, platinum, or Raney nickel. masterorganicchemistry.com For example, 4-bromo-2,6-dinitroaniline (B1334270) can be selectively reduced to this compound using ammonium (B1175870) sulfide (B99878) in ethanol (B145695). chemicalbook.com This indicates that with the appropriate choice of reducing agent, it is possible to selectively reduce one nitro group in the presence of others. The reduction of the nitro group in this compound would yield 4-bromo-benzene-1,2,3-triamine, a highly functionalized aromatic compound.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. qualitas1998.netyoutube.com The bromine atom in this compound makes it a suitable substrate for such transformations.

Suzuki Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org

Aryl bromides are common substrates for Suzuki coupling. researchgate.net The reactivity of the aryl bromide is influenced by the electronic nature of the substituents on the aromatic ring. While specific examples of Suzuki coupling with this compound are not provided, studies on similar substrates like unprotected ortho-bromoanilines and 1-bromo-4-nitrobenzene (B128438) demonstrate the feasibility of this reaction. nih.govresearchgate.net The presence of both amino and nitro groups on the ring in this compound could present challenges, such as potential catalyst inhibition by the amino groups. nih.gov However, the development of specialized palladium catalysts and reaction conditions has enabled the successful coupling of a wide range of functionalized substrates. nih.gov It is therefore plausible that this compound could be coupled with various boronic acids or their esters to generate a library of substituted 3-nitrobenzene-1,2-diamines.

Cyclization Reactions for Heterocyclic Scaffolds

o-Phenylenediamines are valuable precursors for the synthesis of a variety of heterocyclic compounds. wikipedia.org The 1,2-diamine functionality in this compound allows it to undergo condensation reactions with various electrophiles to form fused heterocyclic rings.

One of the most common applications of o-phenylenediamines is in the synthesis of benzimidazoles. wikipedia.org This is typically achieved by reacting the diamine with an aldehyde or a carboxylic acid (or its derivative). wikipedia.orgresearcher.life For example, the reaction of an o-phenylenediamine with an aldehyde under oxidative conditions (Weidenhagen method) yields 2-substituted benzimidazoles. researcher.life Similarly, condensation with carboxylic acids or their derivatives also leads to the formation of the benzimidazole (B57391) ring system. wikipedia.org

Given this reactivity, this compound can serve as a scaffold for the synthesis of substituted benzimidazoles. The resulting benzimidazole would bear a bromo and a nitro substituent on the benzene ring, providing further handles for chemical modification. Additionally, o-phenylenediamines can be used to synthesize other heterocyclic systems such as quinoxalines by condensation with 1,2-dicarbonyl compounds, and benzotriazoles through reaction with nitrous acid. wikipedia.org The diverse reactivity of the diamine moiety, coupled with the other functional groups present, makes this compound a valuable starting material in heterocyclic chemistry. dokumen.pubresearchgate.net

Formation of Quinoxalines and Triazoles

The ortho-diamine functionality is a classic structural alert for the synthesis of six- and five-membered fused heterocycles like quinoxalines and benzotriazoles, respectively.

Quinoxalines

The synthesis of quinoxaline (B1680401) derivatives is a common application of o-phenylenediamines, typically achieved through condensation with a 1,2-dicarbonyl compound in a reaction known as the Phillips-Ladenburg synthesis. cymitquimica.comchemicalbook.com this compound is expected to react with various α-dicarbonyl compounds, such as glyoxal, benzil, or acetylacetone, to yield the corresponding 6-bromo-8-nitroquinoxaline derivatives. The reaction generally proceeds by refluxing the reactants in a suitable solvent like ethanol or acetic acid. chemicalbook.com The electron-withdrawing nitro group deactivates the adjacent amine (at position 2), making the amine at position 1 more nucleophilic. Therefore, the initial condensation is likely to occur at the 1-amino group. chemicalbook.com

Table 1: Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Conditions | Product |

| This compound | Glyoxal | EtOH or AcOH, reflux | 6-Bromo-8-nitroquinoxaline |

| This compound | Benzil | EtOH or AcOH, reflux | 6-Bromo-8-nitro-2,3-diphenylquinoxaline |

| This compound | Acetylacetone | EtOH, reflux | 6-Bromo-2,3-dimethyl-8-nitroquinoxaline |

Triazoles

Benzotriazoles are typically formed from o-phenylenediamines by reaction with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid. This reaction involves the diazotization of one of the amino groups, followed by an intramolecular cyclization of the resulting diazonium salt onto the second amino group. For this compound, this reaction would produce 6-bromo-4-nitro-1H-benzotriazole. The reaction is generally carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.

Table 2: Synthesis of Benzotriazole (B28993) Derivative

| Reactant 1 | Reagents | Conditions | Product |

| This compound | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Water, 0-5 °C | 6-Bromo-4-nitro-1H-benzotriazole |

Synthesis of Benzimidazole and Other Related Heterocyclic Derivatives

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for constructing the benzimidazole ring system. nih.govyoutube.com This approach is applicable to this compound for the synthesis of a range of 2-substituted 6-bromo-4-nitrobenzimidazoles.

The reaction with aldehydes, often carried out in the presence of an oxidizing agent or under aerobic conditions, first forms a Schiff base intermediate which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole. google.comnih.gov Various catalysts, including supported gold nanoparticles, have been shown to promote this transformation efficiently under mild conditions. nih.gov

Alternatively, direct condensation with carboxylic acids (Phillips method) or their derivatives (esters, acid chlorides) can be employed. youtube.comgoogle.com This typically requires heating the reactants at high temperatures, sometimes in the presence of a dehydrating agent like polyphosphoric acid (PPA) or in a high-boiling solvent. youtube.com

The synthesis of related benzimidazole hybrids, such as benzimidazole-pyrazoles, has also been reported starting from precursors like 5-bromo-2-nitro-3-(1H-pyrazol-1-yl)benzenamine, indicating the utility of bromo-nitro-benzenamine scaffolds in creating more complex heterocyclic systems. nih.gov

Table 3: Synthesis of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Formic Acid | 100 °C or 4N HCl, reflux | 6-Bromo-4-nitro-1H-benzimidazole |

| This compound | Benzaldehyde | Oxidizing agent (e.g., air, Na₂S₂O₅), reflux | 6-Bromo-4-nitro-2-phenyl-1H-benzimidazole |

| This compound | 4-Nitrobenzaldehyde | Oxidizing agent, reflux | 6-Bromo-4-nitro-2-(4-nitrophenyl)-1H-benzimidazole |

| This compound | Acetic Acid | 4N HCl, reflux | 2-Methyl-6-bromo-4-nitro-1H-benzimidazole |

Applications of 5 Bromo 3 Nitrobenzene 1,2 Diamine in Advanced Organic Chemistry

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The utility of 5-Bromo-3-nitrobenzene-1,2-diamine as a building block stems from the diverse reactivity of its functional groups. In multistep organic synthesis, the existing substituents on a benzene (B151609) ring dictate the position and feasibility of subsequent reactions. libretexts.org The two amine (-NH₂) groups are activating and ortho-, para-directing, while the nitro (-NO₂) group is strongly deactivating and meta-directing. This combination allows synthetic chemists to strategically introduce new functional groups to build complex molecular architectures. libretexts.org

The amine groups can undergo a variety of transformations, such as acylation, alkylation, and diazotization. The nitro group can be reduced to an additional amine group, opening up further synthetic pathways. The bromine atom can be substituted or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. This multifunctionality makes the compound a valuable starting material for creating intricate molecules for pharmaceutical and materials science research. openmedicinalchemistryjournal.com

Precursor for Diverse Heterocyclic Compounds of Academic and Industrial Significance

Nitrogen-containing heterocyclic compounds are foundational to a vast array of pharmaceuticals, agrochemicals, and industrial materials. openmedicinalchemistryjournal.comresearchgate.net The 1,2-diamine (or ortho-phenylenediamine) moiety of this compound is a classic and powerful precursor for synthesizing fused heterocyclic systems.

This structural feature allows the compound to undergo condensation reactions with various reagents to form stable five- or six-membered rings. For example, reaction with:

1,2-Dicarbonyl compounds yields substituted quinoxalines.

Carboxylic acids or their derivatives can produce benzimidazoles.

Phosgene or its equivalents can lead to the formation of benzimidazolones.

The resulting heterocyclic products, which retain the bromo and nitro substituents for further modification, are of significant academic and industrial interest due to their wide-ranging biological activities and applications in materials science. openmedicinalchemistryjournal.comresearchgate.net

Functionality as a Ligand in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org this compound can function as a potent ligand due to the presence of two amine groups in adjacent positions.

Each amine group possesses a lone pair of electrons that can be donated to a metal center. Because it can bind to a metal through two separate points, it is classified as a bidentate ligand . libretexts.org This ability to form two bonds to a single metal ion makes it a chelating ligand , which forms a stable, ring-like structure known as a chelate ring with the metal. libretexts.org The stability of these complexes makes them subjects of academic research, exploring their electronic properties, catalytic activity, and potential applications in areas like sensing and materials science. openmedicinalchemistryjournal.com

Utility as an Intermediate in the Synthesis of Agrochemicals and Dyes

The structural motifs present in this compound are common in the synthesis of agrochemicals and dyes. openmedicinalchemistryjournal.com Aromatic amines and their derivatives are traditional precursors for a large class of dyes, particularly azo dyes. The diamine can be subjected to diazotization reactions, a core process in dye manufacturing.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research on 5 Bromo 3 Nitrobenzene 1,2 Diamine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-bromo-3-nitrobenzene-1,2-diamine. Through ¹H and ¹³C NMR, the precise arrangement of atoms and the electronic environment of the nuclei within the molecule can be mapped.

Detailed research on a series of nitrobenzene-1,2-diamines provides a strong basis for interpreting the spectra of the bromo-substituted analogue. taylorandfrancis.com In a typical analysis using a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amine groups. The aromatic protons will appear as doublets due to coupling with each other. The amine (NH₂) protons typically present as broad singlets. taylorandfrancis.com

The ¹³C NMR spectrum provides further structural confirmation, showing six distinct signals corresponding to each carbon atom in the benzene (B151609) ring. The chemical shifts are significantly influenced by the attached substituents. The carbon atoms bonded to the electron-withdrawing nitro (NO₂) and bromo (Br) groups are shifted downfield, while those bonded to the electron-donating amine (NH₂) groups are shifted upfield. taylorandfrancis.com The combination of ¹H-¹³C correlation spectra, such as HMQC and HMBC, allows for the definitive assignment of each proton and carbon signal, confirming the 1,2-diamine, 3-nitro, and 5-bromo substitution pattern. taylorandfrancis.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on established substituent effects in related nitroaniline compounds.

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity / Notes |

|---|---|---|

| ¹H NMR | ||

| Aromatic H | ~7.0 - 7.5 | Doublet (d) |

| Aromatic H | ~6.8 - 7.2 | Doublet (d) |

| Amine NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) |

| Amine NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) |

| ¹³C NMR | ||

| C-NH₂ | ~140 - 150 | |

| C-NH₂ | ~130 - 140 | |

| C-NO₂ | ~145 - 155 | |

| C-Br | ~100 - 110 | |

| C-H | ~120 - 130 |

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₆H₆BrN₃O₂ and a molecular weight of approximately 232.03 g/mol . researchgate.netresearchgate.net

In an LC-MS analysis, the compound would typically be detected as a deprotonated molecule [M-H]⁻ in negative ion mode, showing peaks at m/z 230 and 232. researchgate.net A key feature in the mass spectrum is the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion region will exhibit two peaks of almost equal intensity (an M and M+2 peak), which is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern in MS/MS studies provides further structural evidence. A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂), which has a mass of 46 Da. chemicalbook.comnih.gov Subsequent fragmentation could involve the loss of other small molecules.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Corresponding Fragment | Notes |

|---|---|---|

| 231 / 233 | [M+H]⁺ | Protonated molecular ion in positive ion mode, showing Br isotope pattern. |

| 230 / 232 | [M-H]⁻ | Deprotonated molecular ion in negative ion mode, as observed in LCMS studies. researchgate.net |

| 185 / 187 | [M+H - NO₂]⁺ | Loss of the nitro group (46 Da) from the protonated molecule. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Purity Determination and Separation Science

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound and for its separation from reaction mixtures. Synthetic procedures for this compound often involve purification by silica (B1680970) gel column chromatography, with techniques like Thin-Layer Chromatography (TLC) used to monitor reaction progress, underscoring the importance of chromatographic methods. researchgate.netnih.gov

A typical analytical method would involve reversed-phase HPLC, likely using a C18 stationary phase. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer or acid modifier like formic acid to ensure good peak shape. The compound would be detected using a UV detector, as the aromatic ring with its substituents is a strong chromophore.

In a purity analysis, a chromatogram would show a single major peak corresponding to this compound. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the compound's purity, typically aiming for levels above 95% for research applications. researchgate.net UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. chemicalbook.com

Spectroscopic Characterization through Infrared (IR) and Ultraviolet-Visible (UV-Vis) Techniques

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The IR spectrum of this compound would be dominated by absorptions from the amine and nitro groups. The two amine groups (primary amines) would give rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The nitro group would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1570-1490 cm⁻¹ and a symmetric stretch around 1390-1300 cm⁻¹. wpmucdn.comresearchgate.net Other important vibrations include C=C stretching from the aromatic ring and the C-Br stretch, which appears at lower frequencies. wpmucdn.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium (two bands) |

| Nitro (N=O) | Asymmetric Stretch | 1570 - 1490 | Strong |

| Nitro (N=O) | Symmetric Stretch | 1390 - 1300 | Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions. slideshare.netlibretexts.org The aromatic ring, in conjugation with the electron-donating amine groups and the electron-withdrawing nitro group, creates an extended π-electron system. This "push-pull" nature results in strong absorption in the UV and often extending into the visible region of the spectrum. researchgate.netusc.edu For similar nitroanilines, a strong absorption maximum (λ_max) is typically observed in the range of 350-400 nm, which is responsible for the compound's characteristic color. taylorandfrancis.comusc.edu The exact position and intensity of the absorption bands are influenced by the solvent polarity. usc.edu

Structure Activity Relationship Sar Studies and Derivatization for Biological Research

Design and Synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine Derivatives for Biological Investigations

The design of derivatives based on the this compound scaffold often involves computational methods like de novo design and docking analysis to predict their interaction with biological targets. nih.gov These in silico approaches help in identifying novel molecular frameworks that can mimic the interactions of known inhibitors or substrates of specific enzymes. nih.gov

The synthesis of these derivatives typically begins with the this compound core. One common synthetic route involves the reaction of 4-bromo-2,6-dinitroaniline (B1334270) with ammonium (B1175870) sulfide (B99878) in ethanol (B145695) to yield this compound. chemicalbook.com This diamine can then undergo cyclization reactions, for instance with cyanogen (B1215507) bromide, to form benzimidazole (B57391) structures. nih.gov Further modifications can be made by introducing various substituents at different positions on the benzimidazole ring or the benzene (B151609) ring to create a library of compounds for biological screening. nih.govresearchgate.net

For example, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized from a related bromo-nitrophenyl precursor, highlighting the versatility of this chemical class in generating diverse structures for biological evaluation. nih.gov

Modulation of Molecular Frameworks for Targeted Biological Activities

The strategic modification of the this compound framework allows for the fine-tuning of its biological effects. The introduction, removal, or alteration of specific chemical groups (substituents) on the benzene ring can significantly influence the resulting compound's potency and selectivity towards various biological targets. researchgate.net

Antimicrobial and Antifungal Activity Studies of Derivatives

Derivatives of substituted benzene-1,2-diamines have been investigated for their ability to combat microbial and fungal infections. The nature and position of substituents on the benzene ring are critical factors in determining the antimicrobial efficacy. researchgate.net For instance, studies on tricyclic flavonoids, which share some structural similarities with complex benzimidazole derivatives, have demonstrated that varying substituents on the aromatic rings can lead to potent antibacterial and antifungal agents. mdpi.com

Research has shown that certain benzyl (B1604629) bromide derivatives, which can be conceptually related to the bromo-substituted scaffold, exhibit strong activity against Gram-positive bacteria and fungi. dovepress.com Similarly, some polycyclic heterocycles incorporating triazole and thiadiazine moieties have shown promising antifungal activity, with some compounds being more potent than the standard drug fluconazole (B54011) against certain Candida species. umsha.ac.ir The presence of a bromo group in the molecular structure is often associated with enhanced antimicrobial properties.

Anticancer and Antitumor Potential of Functionalized Analogs

The functionalization of benzene-1,2-diamine analogs has also been a promising strategy in the search for new anticancer agents. The introduction of specific functional groups can lead to compounds with significant cytotoxicity against various cancer cell lines. researchgate.net For example, certain 1,2,3-thia- or 1,2,3-selenadiazole compounds derived from related precursors have shown promising in vitro antitumor activity against colon cancer (SW480, HCT116), melanoma (C32, MV3), and breast cancer (HMT3522, MCF-7) cell lines. researchgate.net

In a study focused on 1,3,4-oxadiazole derivatives synthesized from a 2-bromo-3-nitrophenyl precursor, compounds with methoxy (B1213986) and methyl substitutions demonstrated significant cytotoxicity against breast cancer cell lines. nih.gov These findings underscore the potential of bromo-nitro-substituted aromatic compounds as a basis for developing new anticancer therapies.

Antitubercular Activity of Benzimidazole Derivatives

A significant area of research for derivatives of this compound is in the development of new treatments for tuberculosis. Benzimidazole derivatives, which can be synthesized from o-phenylenediamines, have shown notable activity against Mycobacterium tuberculosis. researchgate.netnih.gov

Investigation of Molecular Targets and Mechanism of Action of Derivatives

Understanding how these derivatives exert their biological effects at a molecular level is crucial for their development as therapeutic agents. Research in this area focuses on identifying the specific cellular components (molecular targets) with which these compounds interact.

For instance, in the context of anticancer activity, some benzimidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov The mechanism of action for some 1,3,4-oxadiazole derivatives has been linked to the inhibition of enzymes like methyltransferase. nih.gov Benzimidazole-based compounds are known to interact with a wide range of biological macromolecules, and an excess of reactive nitrogen species, which can be a feature of nitro-substituted compounds, can lead to cytotoxicity. researchgate.net

In the realm of anti-inflammatory research, benzene-1,2-diamines have been designed as selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov

Comparative Analysis of Substituted Benzene-1,2-diamines in Biological Systems

Comparative studies of different substituted benzene-1,2-diamines are essential for understanding the structure-activity relationships that govern their biological effects. These analyses help to identify the key structural features responsible for potency and selectivity. nih.govresearchgate.net

For example, a comparative study of various substituted benzimidazole derivatives in antitubercular assays can reveal the importance of specific substituents at different positions of the benzimidazole ring. researchgate.net The introduction of electron-withdrawing groups, for instance, has been generally found to result in lower conversion in some catalytic reactions, though this is not always the case and depends on the specific reaction and catalyst system. mdpi.com

In the context of antimicrobial activity, comparing the effects of different substituents on the benzene ring has been shown to be a critical factor for inducing antimicrobial effects. researchgate.net The structural diversity of compounds derived from benzene-1,2-diamine, existing in neutral, monoprotonated, or diprotonated forms, further highlights the complexity and richness of their chemical and biological properties. nih.gov

Interactive Data Table: Biological Activities of Related Derivatives

| Compound Class | Biological Activity | Key Findings | References |

| Benzimidazole Derivatives | Antitubercular | Potent activity against M. tuberculosis, with some compounds having MICs < 0.2 μM. researchgate.netnih.gov Electron-withdrawing groups can enhance activity. nih.gov | nih.govresearchgate.netnih.gov |

| 1,3,4-Oxadiazole Derivatives | Anticancer | Significant cytotoxicity against breast cancer cell lines, with some derivatives inducing apoptosis and inhibiting methyltransferase. nih.gov | nih.gov |

| Tricyclic Flavonoids | Antimicrobial/Antifungal | Varying substituents on aromatic rings leads to potent antibacterial and antifungal agents. mdpi.com | mdpi.com |

| Benzyl Bromide Derivatives | Antimicrobial/Antifungal | Strong activity against Gram-positive bacteria and fungi. dovepress.com | dovepress.com |

| Benzene-1,2-diamines | Anti-inflammatory | Designed as selective inhibitors of inducible nitric oxide synthase (iNOS). nih.gov | nih.gov |

Environmental and Green Chemistry Considerations in the Research of 5 Bromo 3 Nitrobenzene 1,2 Diamine

Sustainable Synthetic Practices and Waste Minimization in Production

The synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine traditionally involves multi-step processes that can generate significant chemical waste. A documented method involves the selective reduction of one nitro group in 4-bromo-2,6-dinitroaniline (B1334270). chemicalbook.comchemicalbook.com In one specific example, 4-bromo-2,6-dinitroaniline is treated with ammonium (B1175870) sulfide (B99878) in ethanol (B145695) at elevated temperatures. chemicalbook.com While effective, this process requires careful control and subsequent purification steps to remove byproducts and unreacted starting materials, which contributes to the waste stream. chemicalbook.com

The principles of green chemistry aim to address these challenges by focusing on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The ideal synthesis would have a 100% atom economy, though this is rarely achievable in practice.

Use of Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with little or no toxicity to human health and the environment. rsc.org For instance, replacing harsh reagents with milder, more selective alternatives.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or, where necessary, using safer alternatives. Research into the synthesis of related heterocyclic compounds, such as benzimidazoles from o-phenylenediamines, has shown the successful application of water as a green solvent, which can offer advantages over organic solvents in terms of yield and work-up procedures. rsc.org

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This involves optimizing reaction conditions to improve yield and reduce byproduct formation.

For the production of substituted diamines, waste minimization strategies include recycling solvents, recovering and reusing catalysts, and converting byproducts into valuable materials. The development of one-pot synthesis, where multiple reaction steps are carried out in the same reactor, can significantly reduce waste by eliminating the need for intermediate separation and purification steps. rasayanjournal.co.in

Synthesis of this compound

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2,6-dinitroaniline | Ammonium sulfide ((NH₄)₂S) | Ethanol | Heated at 90 °C for 1 hour | 51% | chemicalbook.com |

| 2-Bromo-4,6-dinitrobenzenamine | Sodium sulfide nonahydrate and sulfur, followed by NaOH | Water and Ethanol | Heated at 65° C | 97% (crude) | chemicalbook.com |

Degradation Pathways and Environmental Fate of Related Compounds

The environmental fate of this compound is not extensively documented, but can be inferred from the behavior of related nitroaromatic and halogenated organic compounds. Nitroaromatic compounds are a class of chemicals known for their widespread industrial use and, consequently, their presence as environmental contaminants. rsc.orgnih.gov Their electron-withdrawing nitro groups make them resistant to oxidative degradation, contributing to their persistence in the environment. rsc.orgnih.gov

Key factors influencing the environmental fate of these compounds include:

Biodegradation: This is a primary mechanism for the removal of organic pollutants. nih.gov Bacteria have evolved diverse pathways to metabolize nitroaromatic compounds, using them as sources of carbon, nitrogen, and energy. nih.gov However, the presence of multiple nitro groups or halogens can render the compounds more recalcitrant. rsc.orgmdpi.com Degradation can occur under both aerobic and anaerobic conditions, though the specific pathways and end products may differ. nih.gov

Photolysis: Some nitroaromatic compounds can be degraded by sunlight when present in water or air. nih.gov

Sorption and Mobility: When released into the soil, compounds like nitrobenzene (B124822) can be highly mobile and may leach into groundwater. nih.govresearchgate.netresearchgate.net Their potential to contaminate water sources is a significant concern. researchgate.netresearchgate.net

Toxicity and Bioaccumulation: Many nitroaromatic compounds are toxic and mutagenic. nih.gov While nitrobenzene itself is not expected to significantly bioconcentrate in aquatic organisms, its breakdown products can still pose risks. nih.gov The presence of a bromine atom can also influence the compound's toxicity and degradation pathway. mdpi.com

The degradation of brominated organic compounds often involves dehalogenation, where the carbon-halogen bond is cleaved either enzymatically or chemically. mdpi.com This can occur through hydrolysis, reduction, or oxidation. mdpi.com The combination of a nitro group and a bromine atom on the benzene (B151609) ring of this compound suggests a complex environmental behavior, likely involving both nitro-reduction and dehalogenation pathways.

Environmental Fate of Related Nitroaromatic Compounds

| Process | Description | Significance | Reference |

|---|---|---|---|

| Biodegradation | Microbial breakdown under aerobic or anaerobic conditions. Bacteria can use them as carbon/nitrogen sources. | Major mechanism for removal from soil and water. | nih.govnih.govnih.gov |

| Photolysis | Degradation by sunlight. | Can be a significant degradation process in surface waters and the atmosphere. | nih.gov |

| Sorption | Binding to soil and sediment particles. | Affects mobility and bioavailability. Weak sorption can lead to groundwater contamination. | nih.govresearchgate.net |

| Volatility | Tendency to evaporate into the air. | Low volatility suggests surface and groundwater are primary exposure routes. | nih.gov |

| Recalcitrance | Resistance to degradation due to the stable aromatic ring and electron-withdrawing nitro groups. | Leads to persistence in the environment. | rsc.orgnih.gov |

Development of Environmentally Benign Catalytic Systems for Synthesis

A significant focus of green chemistry is the development of efficient and environmentally friendly catalytic systems. For the synthesis of compounds related to this compound, such as substituted benzimidazoles derived from o-phenylenediamines, considerable progress has been made. These advancements aim to replace stoichiometric reagents with catalytic alternatives, reduce energy consumption, and use greener solvents. mdpi.com

Examples of environmentally benign catalytic systems include:

Water-Mediated Synthesis: Utilizing water as a reaction medium is highly desirable due to its low cost, non-toxicity, and non-flammability. rsc.org Research has demonstrated the successful synthesis of 1,2-disubstituted benzimidazoles in water, showing improved yields and simplified work-up procedures compared to organic solvents. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption. mdpi.comrjptonline.org This technique has been used with catalysts like alumina (B75360) or zeolites for the synthesis of benzimidazole (B57391) derivatives under solvent-free or reduced-solvent conditions. mdpi.comrjptonline.org

Novel Catalysts: The use of Lewis acid catalysts, such as erbium(III) triflate (Er(OTf)₃), has been shown to improve selectivity in the synthesis of benzimidazoles, allowing for the preferential formation of a single product and avoiding extensive purification. beilstein-journals.org Other catalysts like 3-nitrobenzeneboronic acid have been reported as efficient and environmentally benign for specific organic transformations. researchgate.net The development of reusable, solid-supported catalysts is also a key area of research, as it simplifies product purification and reduces catalyst waste.

These greener synthetic strategies, while often developed for related molecular structures, provide a clear roadmap for developing more sustainable production methods for this compound. By adopting these approaches, the chemical industry can move towards processes that are not only economically viable but also environmentally responsible.

Comparison of Green Catalytic Systems for Synthesis of Related Compounds

| Catalytic System/Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Water as Solvent | Uses water as the reaction medium, often with a promoter like trimethylsilyl (B98337) chloride. | Environmentally benign, low cost, improved yields, simplified work-up. | rsc.org |

| Microwave Irradiation | Uses microwave energy to heat the reaction, often with a solid catalyst like alumina or zeolite. | Rapid reactions, high yields, reduced energy consumption, can be solvent-free. | mdpi.comrjptonline.org |

| Erbium(III) Triflate (Er(OTf)₃) | A Lewis acid catalyst that promotes condensation reactions. | High selectivity, formation of a single product, avoids extensive purification. | beilstein-journals.org |

| Ammonium Chloride (NH₄Cl) | A simple and inexpensive catalyst for condensation reactions. | Economically viable, green, and efficient for one-pot synthesis. | rasayanjournal.co.in |

| 3-Nitrobenzeneboronic Acid | An organoboron catalyst for reactions like transesterification. | Efficient, high-yielding, and operates under environmentally acceptable conditions. | researchgate.net |

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (nitration) | Prevents byproduct formation |

| Catalyst Loading | 5% Pd/C (reduction) | Minimizes residual metals |

| Reaction Time | 4–6 hrs (bromination) | Avoids di-bromination |

How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

Advanced Research Question

X-ray crystallography with programs like SHELXL is critical for resolving bond-length discrepancies and confirming substitution patterns . For example:

- Torsion Angle Analysis : Differentiates between planar (amide) vs. non-planar (amine) conformations in derivatives.

- Electron Density Maps : Identify halogen bonding between Br and nitro groups, which may influence molecular packing .

Methodological Steps :

Grow single crystals via slow evaporation in ethanol/water (3:1).

Collect intensity data using Mo-Kα radiation (λ = 0.71073 Å).

Refine structures with SHELXL-2018, applying restraints for disordered nitro groups .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and distinguish amine protons (δ 4.5–5.5 ppm) using DMSO-d₆. Coupling constants confirm para-substitution patterns .

- FT-IR : Nitro group stretches (1520 cm⁻¹, asymmetric; 1350 cm⁻¹, symmetric) and N-H bends (1650 cm⁻¹) validate functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 232.04 .

How can conflicting biological activity data for this compound derivatives be analyzed?

Advanced Research Question

Contradictions in bioactivity (e.g., IC₅₀ variability in cancer cell lines) may arise from:

- Solubility Differences : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with membrane permeability .

- Metabolic Stability : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation .

- Structural Analogues : Compare with 5-Bromo-3-iodobenzene-1,2-diamine (higher IC₅₀ due to iodine’s steric effects) .

Q. Experimental Design :

Screen derivatives against multiple cell lines (e.g., MCF-7, HeLa) to rule out lineage-specific effects.

Use ANOVA to statistically validate activity trends across replicates .

What theoretical frameworks guide the study of electronic effects in this compound?

Advanced Research Question

- DFT Calculations : Gaussian 16 optimizes geometries at the B3LYP/6-31G(d) level to predict nitro group electron-withdrawing effects on aromatic ring reactivity .

- Hammett Substituent Constants : Quantify meta-directing effects of Br and nitro groups to predict regioselectivity in further substitutions .

Q. Data Interpretation :

| Substituent | σ (Hammett) | Impact on Reactivity |

|---|---|---|

| -NO₂ | +0.78 | Strong electron withdrawal |

| -Br | +0.26 | Moderate electron withdrawal |

How can purification challenges for this compound be addressed?

Basic Research Question

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate nitro- and bromo-byproducts .

- Recrystallization : Ethanol/water (70:30) yields >97% purity, confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

What strategies optimize the scalability of this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。